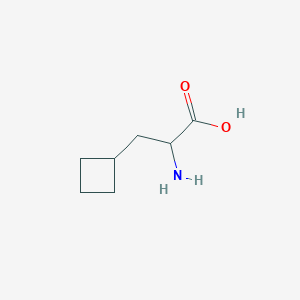

2-Amino-3-cyclobutylpropanoic acid

Descripción

Significance of Unnatural Amino Acids in Chemical Biology and Medicinal Chemistry

The incorporation of unnatural amino acids into peptides and proteins is a powerful tool in chemical biology and medicinal chemistry. sigmaaldrich.com It allows for the creation of molecules with improved stability, enhanced biological activity, and novel functions. nih.govsigmaaldrich.com In medicinal chemistry, UAAs are instrumental in the development of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but with improved pharmacokinetic properties. sigmaaldrich.com The production of these unique amino acids is of particular interest to the pharmaceutical industry as they can significantly enhance the stability of potential drugs. eurekalert.org

Key applications of unnatural amino acids include:

Probing Protein Structure and Function: By replacing natural amino acids with UAAs, researchers can investigate the roles of specific residues in protein folding, stability, and catalysis. quora.com

Developing Novel Therapeutics: UAAs are used to create peptides and proteins with enhanced therapeutic properties, such as increased resistance to degradation by proteases. sigmaaldrich.com

Engineering Proteins with New Functions: The introduction of UAAs can bestow new catalytic activities or binding specificities upon proteins. nih.gov

Role of Constrained Amino Acids in Peptide and Protein Engineering

Constrained amino acids, a subset of unnatural amino acids, are characterized by their restricted conformational flexibility. nih.gov This rigidity is a valuable asset in peptide and protein engineering, as it allows for the precise control of molecular shape. nih.goviptonline.com By incorporating constrained amino acids, researchers can stabilize specific secondary structures, such as α-helices and β-turns, which are often crucial for biological activity. nih.govmdpi.com

The introduction of conformational constraints can lead to:

Increased Binding Affinity: By pre-organizing a peptide into its bioactive conformation, the entropic penalty of binding to a target is reduced, leading to higher affinity.

Enhanced Specificity: A more defined three-dimensional structure can lead to more specific interactions with the target molecule, reducing off-target effects. sigmaaldrich.com

Improved Proteolytic Stability: The constrained backbone of these peptides can make them less susceptible to cleavage by proteases, prolonging their half-life in biological systems. mdpi.com

Overview of 2-Amino-3-cyclobutylpropanoic Acid as a Cycloaliphatic Unnatural Amino Acid

This compound is a cycloaliphatic amino acid, meaning its side chain contains a cyclobutyl ring. This cyclic structure imparts a significant degree of conformational constraint. As an analogue of naturally occurring amino acids like leucine (B10760876) and isoleucine, it can be incorporated into peptides to influence their three-dimensional structure. The cyclobutyl group provides a unique steric profile that can be exploited to modulate peptide and protein architecture.

Physicochemical Properties of this compound:

| Property | Value |

| Molecular Formula | C7H13NO2 |

| Molecular Weight | 143.18 g/mol medchemexpress.com |

| IUPAC Name | (2S)-2-amino-3-cyclobutylpropanoic acid sigmaaldrich.com |

| Appearance | White to off-white solid medchemexpress.com |

| Purity | >95% sigmaaldrich.com |

The synthesis of cycloaliphatic amino acids like this compound is a key area of research, with various methods being developed to produce these valuable building blocks efficiently. acs.orgnih.gov The incorporation of such amino acids into peptides has been shown to be a valuable strategy in the development of peptidomimetics with potential therapeutic applications. nih.gov

Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-3-cyclobutylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c8-6(7(9)10)4-5-2-1-3-5/h5-6H,1-4,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRGOJUDAJKUDAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80621232 | |

| Record name | 3-Cyclobutylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4426-06-6 | |

| Record name | 3-Cyclobutylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino 3 Cyclobutylpropanoic Acid

General Synthetic Approaches

General synthetic strategies for 2-amino-3-cyclobutylpropanoic acid and its derivatives often involve the construction of the core amino acid structure from precursors containing the cyclobutyl moiety. These methods can be broadly categorized into esterification-based syntheses and routes involving amination and acylation of cyclobutyl derivatives.

Esterification-based Syntheses of this compound Derivatives

Esterification is a fundamental reaction in the synthesis of amino acid derivatives, often employed to protect the carboxylic acid functionality or to create intermediates for further transformations. In the context of this compound, esterification can be a key step in multi-step synthetic sequences. For instance, amino acids can be converted to their corresponding methyl esters using reagents like trimethylchlorosilane in methanol (B129727). mdpi.com This method is compatible with a range of amino acids, including aliphatic and aromatic ones, and proceeds under mild, room temperature conditions to give good to excellent yields of the amino acid methyl ester hydrochlorides. mdpi.com

Another approach involves the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives through the hydroarylation of the carbon-carbon double bond of 3-(furan-2-yl)propenoic acids and their esters. mdpi.com This reaction is carried out in the presence of a Brønsted superacid, triflic acid (TfOH). mdpi.com The starting materials and their resulting products have shown antimicrobial activity. mdpi.com

| Reagent/Method | Product | Conditions | Yield |

| Trimethylchlorosilane/Methanol | Amino acid methyl ester hydrochlorides | Room temperature | Good to Excellent mdpi.com |

| Triflic acid (TfOH) | 3-aryl-3-(furan-2-yl)propanoic acid derivatives | 0 °C | Not specified mdpi.com |

Amination and Acylation Routes via Cyclobutyl Derivatives

Reductive amination is a versatile method for forming amines from carbonyl compounds. organic-chemistry.org This reaction can be applied to cyclobutyl-containing ketones or aldehydes to introduce the amino group necessary for forming this compound. Various reducing agents can be employed, with sodium borohydride (B1222165) being a common choice in the presence of an acid activator. organic-chemistry.org Nickel nanoparticles have also been shown to catalyze the reductive amination of aldehydes using isopropanol (B130326) as a hydrogen source. organic-chemistry.org

Acylation reactions are also crucial. For example, the synthesis of 2-substituted-3-aminocarbonyl propionic acid has been achieved through a key step of diastereoselective alkylation using a chiral oxazolidinone and benzyl (B1604629) bromoacetate. nih.gov This highlights how acylation, in conjunction with chiral auxiliaries, can control stereochemistry during the synthesis of amino acid derivatives.

Enantioselective Synthesis of this compound and its Stereoisomers

The biological activity of amino acids is often dependent on their stereochemistry. Therefore, the development of enantioselective synthetic methods to produce specific stereoisomers of this compound is of significant interest.

Asymmetric Synthetic Strategies

Asymmetric synthesis aims to create a preponderance of one enantiomer over the other. One notable strategy involves the use of Evans' auxiliaries, such as 4-phenyl-oxazolidin-2-one, to control stereoselectivity. researchgate.net This approach has been successfully used in the synthesis of conformationally constrained α-amino acid derivatives with high stereoselectivity. researchgate.net The key steps in this synthesis include asymmetric Michael addition, azidation, and catalytic hydrogenolysis. researchgate.net

Another powerful technique is the Petasis borono-Mannich reaction, which is a multicomponent reaction that can be used for the stereoselective preparation of α-amino acids. researchgate.net This reaction can be influenced by chiral amines, chiral boronate esters, or chiral organocatalysts to achieve enantioselectivity. researchgate.net

Chiral Auxiliaries and Catalytic Methods for Enantiocontrol

Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. numberanalytics.com After the desired stereochemistry is set, the auxiliary is removed. Amino acid-derived auxiliaries are commonly used in asymmetric alkylations and aldol (B89426) reactions. numberanalytics.com For example, (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide can be used as a chiral auxiliary for the synthesis of optically active amino acids. tcichemicals.com

Catalytic methods offer an efficient way to achieve enantiocontrol. Asymmetric catalysis using chiral catalysts can produce large quantities of a chiral product from a small amount of a chiral catalyst. For instance, the enantioselective synthesis of α-halogenated α-aryl-β2,2-amino acid derivatives has been accomplished using an ammonium-salt-catalyzed asymmetric α-halogenation of isoxazolidin-5-ones. nih.gov Similarly, chiral rhodium complexes have been used for the catalytic asymmetric synthesis of cyclopropyl (B3062369) α-amino carboxylates. rsc.org Synergistic photoredox and chiral Brønsted acid catalysis have also been employed for the asymmetric three-component radical cascade reaction to produce enantioenriched unnatural α-amino acid derivatives. nih.gov

| Method | Key Feature | Example Application |

| Evans' Auxiliary | Stereocontrol via a chiral auxiliary | Synthesis of conformationally-constrained α-amino acids researchgate.net |

| Petasis Borono-Mannich Reaction | Multicomponent stereoselective synthesis | Preparation of α-amino acids researchgate.net |

| Amino Acid-Derived Auxiliaries | Asymmetric alkylations and aldol reactions | Synthesis of optically active amino acids numberanalytics.comtcichemicals.com |

| Asymmetric Catalysis | Enantiocontrol using chiral catalysts | Synthesis of α-halogenated amino acid derivatives nih.gov and cyclopropyl α-amino carboxylates rsc.org |

Synthesis of (R)-2-Amino-3-cyclobutylpropanoic Acid

The specific synthesis of (R)-2-amino-3-cyclobutylpropanoic acid, an alanine (B10760859) derivative, has been reported. medchemexpress.comglpbio.comadooq.com While detailed synthetic procedures from peer-reviewed literature are not extensively available in the provided search results, commercial suppliers list it as a solid, white to off-white powder. medchemexpress.com The synthesis of this specific enantiomer would rely on the enantioselective methods described previously, such as employing a chiral auxiliary or a chiral catalyst to direct the formation of the (R)-configuration at the α-carbon.

Synthesis of (S)-2-Amino-3-cyclobutylpropanoic Acid

The synthesis of the enantiomerically pure (S)-2-Amino-3-cyclobutylpropanoic acid is crucial for its application in biologically active peptides. While this compound is commercially available, indicating established manufacturing processes, detailed academic literature on its specific synthesis is not abundant. sigmaaldrich.com However, established methods for creating chiral amino acids can be applied.

A common strategy for synthesizing such non-canonical amino acids involves the asymmetric alkylation of a chiral glycine (B1666218) enolate equivalent. For instance, a chiral auxiliary, such as a pseudoephedrine or a Schöllkopf bis-lactim ether, can be used to introduce the desired stereochemistry. The synthesis would likely begin with the alkylation of this chiral glycine synthon with a cyclobutylmethyl halide (e.g., bromomethylcyclobutane). Subsequent acidic hydrolysis would then cleave the auxiliary and deprotect the amino and carboxyl groups to yield the target (S)-2-Amino-3-cyclobutylpropanoic acid.

Another viable approach is enzymatic resolution. This process could start with a racemic mixture of N-acyl-2-amino-3-cyclobutylpropanoic acid. An acylase enzyme, which stereoselectively hydrolyzes the N-acyl group from the L-enantiomer (the (S)-form in this case), would be used. nih.gov This leaves the desired (S)-2-Amino-3-cyclobutylpropanoic acid as the free amino acid, which can then be separated from the unreacted N-acyl-D-amino acid.

Industrial Scale Production Considerations and Optimization

Transitioning the synthesis of this compound from a laboratory setting to industrial-scale production requires careful optimization of several factors to ensure efficiency, cost-effectiveness, and sustainability. The high cost of many non-canonical amino acids often stems from complex, multi-step chemical syntheses that may involve hazardous reagents and generate significant waste. boku.ac.at

Key considerations for optimization include:

Process Chemistry: Evaluating and refining the synthetic route to minimize steps, improve yields, and use less hazardous or costly materials. boku.ac.at

Catalyst Selection: For methods involving catalysis (e.g., asymmetric hydrogenation or enzymatic resolution), selecting highly efficient and recyclable catalysts is paramount.

Solvent and Reagent Use: Minimizing solvent volume and choosing greener, recyclable solvents can significantly reduce environmental impact and production costs.

Purification: Developing robust and scalable purification methods, such as crystallization or industrial chromatography, is essential to achieve the high purity required for pharmaceutical applications.

Biotechnological Routes: Exploring biosynthesis through metabolic engineering offers a "green" alternative to traditional chemical synthesis. mdpi.com This involves engineering microorganisms to produce the desired amino acid from simple feedstocks, though it requires significant initial investment in strain development and fermentation optimization. boku.ac.atacs.org

Derivatization Reactions of this compound

The functional groups of this compound—the primary amine and the carboxylic acid—are reactive sites that can be chemically modified. Derivatization is essential for various applications, from analytical detection to its primary use in peptide synthesis. sigmaaldrich.com

Modification of Amino and Carboxyl Groups

The amino and carboxyl groups can undergo a variety of standard reactions common to all amino acids.

Amino Group Modification: The primary amine is nucleophilic and can be readily acylated. For example, reaction with an acyl chloride or anhydride (B1165640) in the presence of a base will form an N-acyl derivative. This is a fundamental step in preparing the amino acid for peptide coupling or for certain analytical procedures.

Carboxyl Group Modification: The carboxylic acid can be converted into various derivatives. Esterification, for instance, by reacting the amino acid with an alcohol (like methanol or ethanol) under acidic conditions, produces the corresponding ester. This is often done to temporarily protect the carboxyl group during certain reactions.

Below is a table summarizing common derivatization reactions:

| Functional Group | Reaction Type | Typical Reagents | Product |

|---|---|---|---|

| Amino Group (-NH₂) | Acylation | Acyl Halides (e.g., Acetyl Chloride), Anhydrides (e.g., Acetic Anhydride) | N-Acyl Amino Acid |

| Carboxyl Group (-COOH) | Esterification | Alcohol (e.g., Methanol, Ethanol) with Acid Catalyst (e.g., HCl) | Amino Acid Ester |

Introduction of Protecting Groups for Peptide Synthesis

The two most widely used amino-protecting groups in modern solid-phase peptide synthesis (SPPS) are Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl). creative-peptides.com

Fmoc Protection: The Fmoc group is introduced by reacting the amino acid with Fmoc-Cl or Fmoc-OSu in the presence of a mild base. biosynth.com A key advantage of the Fmoc group is its lability to mild basic conditions (e.g., piperidine), while it remains stable to acids. This orthogonality allows for the use of acid-labile protecting groups on amino acid side chains. creative-peptides.com

Boc Protection: The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). biosynth.com It is stable to basic conditions but is readily removed with moderate to strong acids, such as trifluoroacetic acid (TFA). creative-peptides.com

The selection between these two strategies dictates the entire approach to peptide synthesis. biosynth.com The following table compares these essential protecting groups.

| Protecting Group | Full Name | Introduction Reagent | Cleavage Condition | Key Feature |

|---|---|---|---|---|

| Fmoc | 9-Fluorenylmethyloxycarbonyl | Fmoc-OSu, Fmoc-Cl | Base (e.g., 20% Piperidine in DMF) | Base-labile, acid-stable. creative-peptides.com |

| Boc | tert-Butoxycarbonyl | Di-tert-butyl dicarbonate (Boc₂O) | Acid (e.g., Trifluoroacetic Acid) | Acid-labile, base-stable. creative-peptides.com |

Applications of 2 Amino 3 Cyclobutylpropanoic Acid in Peptide and Peptidomimetic Chemistry

Incorporation into Peptide Sequences

The integration of 2-Amino-3-cyclobutylpropanoic acid into peptide chains is achieved through established synthetic methodologies, including both solid-phase and solution-phase techniques. The choice of method depends on the desired peptide length, scale of synthesis, and specific chemical strategy.

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient assembly of peptide chains on a solid support. The incorporation of this compound via SPPS follows standard protocols, most commonly employing either Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) protection strategies for the α-amino group.

In a typical Fmoc-based SPPS cycle, the commercially available Fmoc-protected this compound is activated and coupled to the free N-terminus of the growing peptide chain, which is anchored to a resin. Activation is commonly achieved using a variety of coupling reagents. Following the coupling reaction, the Fmoc group is removed with a mild base, typically piperidine, to allow for the next amino acid to be added. This cycle of coupling and deprotection is repeated until the desired peptide sequence is assembled. A doctoral thesis has documented the use of (S)-2-amino-3-cyclobutylpropanoic acid in SPPS, highlighting its compatibility with these established automated and manual synthesis protocols. core.ac.uk

Similarly, in Boc-based strategies, Boc-protected this compound is utilized. kezarlifesciences.com The Boc group is removed with a moderate acid, such as trifluoroacetic acid (TFA), at each step. The final cleavage of the completed peptide from the resin support and removal of any side-chain protecting groups is typically accomplished using a strong acid, such as hydrofluoric acid (HF) or a TFA "cocktail".

The selection of coupling reagents and conditions is critical for ensuring high coupling efficiency and minimizing racemization. Standard peptide coupling reagents have proven effective for incorporating this amino acid.

| Coupling Reagent | Abbreviation | Application Context |

| O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate | TBTU | Mentioned as a standard peptide coupling reagent suitable for syntheses involving this compound. google.com |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | A standard phosphonium-type coupling reagent used in syntheses with this compound. google.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | A common carbodiimide (B86325) coupling reagent noted for its use in coupling this compound. google.com |

| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | Frequently used in both solid-phase and solution-phase synthesis for efficient coupling of amino acids like this compound. kezarlifesciences.comgoogle.comgoogle.com |

This table summarizes common coupling reagents successfully used in peptide synthesis strategies that incorporate this compound.

Solution-phase peptide synthesis, while often more labor-intensive than SPPS, remains a valuable method, particularly for large-scale synthesis or the preparation of smaller peptide fragments. In this approach, protected amino acids are coupled in a suitable organic solvent, and the intermediate products are isolated and purified after each step.

The coupling of this compound in solution follows the fundamental principles of peptide bond formation. Typically, the N-terminally protected amino acid (e.g., with a Boc group) is activated at its carboxyl group before being reacted with the free amino group of another amino acid or peptide ester. Research has demonstrated the successful Boc protection of (S)-2-Amino-3-cyclobutylpropanoic acid, which is then coupled using HATU as the activating agent in the presence of a non-nucleophilic base like N-ethyl-N-isopropylpropan-2-amine (DIPEA) in a solvent such as dimethylformamide (DMF). kezarlifesciences.comresearchgate.net Patent literature further corroborates the use of standard coupling reagents like HATU, BOP, and EDC for the solution-phase coupling of this amino acid to form amide bonds. google.com

Design and Synthesis of Peptidomimetics Containing this compound

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are modified to have improved drug-like properties. lifechemicals.com The incorporation of this compound is a key strategy in the design of peptidomimetics. nih.gov

Research on peptidomimetics containing cyclobutane-based amino acids has shown that the rigidity of the cyclobutyl moiety can significantly influence the peptide's secondary structure. mdpi.com For instance, the inclusion of a very rigid cyclobutane (B1203170) β-amino acid can prevent the peptide from adopting a defined secondary structure, leading to a more disorganized conformation. mdpi.com This enforced structural bias is a powerful tool in rational drug design, as it can lock a peptide into a specific bioactive conformation that is favorable for binding to a biological target, or conversely, prevent it from adopting conformations that lead to off-target effects.

A major drawback of natural peptide therapeutics is their rapid degradation by proteases in the body, leading to a short half-life and poor bioavailability. lifechemicals.com Peptidomimetics are designed to overcome this limitation. The inclusion of unnatural amino acids like this compound is a widely used strategy to enhance resistance to proteolytic enzymes. nih.govnih.gov

Proteases recognize and cleave specific peptide sequences composed of natural L-amino acids. The unique structure of this compound, with its unnatural side chain, is not readily recognized by the active sites of most proteases. nih.gov This steric hindrance and altered chemical nature make the adjacent peptide bonds resistant to enzymatic hydrolysis, thereby increasing the peptide's stability in biological fluids. researchgate.netnih.gov While specific pharmacokinetic data for peptides containing this exact amino acid are not broadly published, the general principle of using unnatural amino acids to improve metabolic stability is well-established and is a primary driver for its use in drug design. researchgate.netqub.ac.uk

| Strategy for Enhancing Stability | Mechanism |

| Incorporation of Unnatural Amino Acids | Unnatural side chains (e.g., cyclobutyl) or backbones are not recognized by proteases, preventing enzymatic cleavage. lifechemicals.comnih.gov |

| D-Amino Acid Substitution | Replacing natural L-amino acids with their D-enantiomers creates peptides that are resistant to degradation by chiral proteases. nih.govqub.ac.uk |

| Cyclization | Linking the N- and C-termini or side chains creates a cyclic structure that is sterically shielded from proteases and has reduced flexibility, enhancing stability. nih.govresearchgate.net |

| N- and C-Terminal Modification | Capping the ends of the peptide (e.g., N-terminal acetylation, C-terminal amidation) blocks the action of exoproteases. researchgate.net |

This table outlines common and effective strategies used to increase the proteolytic stability of peptides.

Rational design involves the logical and structure-based development of new molecules with desired properties. nih.gov this compound is a valuable component in the rational design of peptide analogs that function as inhibitors or modulators of protein-protein interactions (PPIs). researchgate.netresearchgate.net

In this approach, the cyclobutyl-containing amino acid can be used to mimic the side chain of a natural amino acid (like leucine (B10760876) or valine) while simultaneously restricting the peptide's conformation. This can lead to enhanced binding affinity and selectivity for the target protein. For example, in the development of selective immunoproteasome inhibitors, a custom cyclobutylamino acid was synthesized and incorporated into peptide epoxyketones. kezarlifesciences.comresearchgate.net This rational design approach, which involved creating novel building blocks to optimize interactions within the target's binding site, led to the identification of a clinical candidate, demonstrating the power of using such tailored amino acids. kezarlifesciences.comresearchgate.net By providing structural rigidity and metabolic stability, this compound helps transform a native peptide sequence into a more potent and drug-like peptidomimetic. nih.gov

Role as a Building Block in Combinatorial Libraries

The incorporation of non-proteinogenic amino acids into peptide and peptidomimetic structures is a key strategy in modern drug discovery, offering a route to novel compounds with enhanced therapeutic properties. This compound, with its unique cyclobutyl moiety, serves as a valuable building block in the construction of combinatorial libraries, providing a means to introduce conformational constraints and explore new chemical space.

The use of conformationally restricted amino acids like this compound is rooted in the principle of reducing the conformational flexibility of peptides. slideshare.net Peptides often exhibit a high degree of flexibility, which can be entropically unfavorable for binding to biological targets. mdpi.com By incorporating rigid structural elements such as a cyclobutane ring, the number of accessible conformations is limited, potentially pre-organizing the molecule into a bioactive conformation and leading to improved binding affinity and selectivity. nih.goviupac.org

The synthesis of combinatorial peptide libraries typically employs solid-phase peptide synthesis (SPPS), a technique that allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. nih.govcore.ac.uk A common and powerful method for generating vast numbers of unique peptide sequences is the "split-mix" or "split-and-pool" synthesis approach. nih.gov In this method, a resin support is divided into multiple portions, and a different amino acid is coupled to each portion. The portions are then combined, mixed thoroughly, and re-divided for the next coupling step. This process is repeated, leading to a library where each resin bead theoretically carries a unique peptide sequence. The incorporation of this compound into such a library would proceed in the same manner as a standard proteinogenic amino acid, with its protected form being utilized in the coupling reactions.

The inclusion of the cyclobutyl group from this compound can significantly influence the properties of the resulting peptides in a library. The rigid cyclobutane structure can induce specific secondary structures, such as turns or helices, in the peptide backbone. nih.gov This conformational control is a critical factor in designing peptides with specific biological activities. For instance, research on hybrid peptidomimetics containing cyclobutane amino acids has shown that the rigidity imparted by the cyclobutane ring can impact cellular uptake. nih.govbohrium.com While in some cases extreme rigidity can be detrimental, the controlled introduction of conformational constraints is a powerful tool for modulating the biological and pharmacological properties of peptides.

The exploration of chemical space is another key advantage of using building blocks like this compound. Combinatorial libraries are designed to generate a high diversity of molecules for screening against biological targets. nih.gov The unique three-dimensional structure of the cyclobutyl group provides a scaffold that is distinct from those of the 20 proteinogenic amino acids, thereby expanding the structural diversity of the library and increasing the probability of identifying novel hit compounds.

While specific high-throughput screening data for libraries containing this compound is not extensively published in publicly available literature, the principles of combinatorial chemistry and the known effects of conformationally constrained amino acids provide a strong rationale for its use. The following table illustrates the potential impact of incorporating this compound into a peptide library based on established principles.

| Feature | Impact of Incorporating this compound | Rationale |

| Conformational Flexibility | Decreased | The rigid cyclobutane ring restricts bond rotation in the peptide backbone and side chain. nih.gov |

| Structural Diversity | Increased | Introduces a non-natural, three-dimensional scaffold not present in proteinogenic amino acids. |

| Proteolytic Stability | Potentially Increased | The unnatural structure can hinder recognition and cleavage by proteases. |

| Binding Affinity | Potentially Increased | Pre-organization of the peptide into a bioactive conformation can reduce the entropic penalty of binding. nih.gov |

| Cell Permeability | Modulated | The rigid structure can influence the adoption of conformations required for membrane translocation. nih.govbohrium.com |

Table 1: Theoretical Impact of this compound in Combinatorial Libraries

Detailed research findings on specific libraries would be necessary to quantify these effects. However, the foundational concepts of combinatorial chemistry and the well-documented influence of conformationally constrained amino acids strongly support the role of this compound as a valuable building block for generating diverse and potentially bioactive peptide and peptidomimetic libraries. slideshare.netmdpi.com

Biological and Pharmacological Research on 2 Amino 3 Cyclobutylpropanoic Acid

Enzyme Interaction and Modulation

Research into the direct enzymatic interactions of 2-Amino-3-cyclobutylpropanoic acid has identified it as a modulator of specific enzymes, particularly in its stereospecific forms.

The (S)-enantiomer of this compound has been identified as an inhibitor of the enzyme N-acylethanolamine acid amidase (NAAA). NAAA is a cysteine hydrolase responsible for the degradation of the bioactive lipid palmitoylethanolamide (B50096) (PEA), which has anti-inflammatory and analgesic properties. nih.govnih.gov The inhibitory action of (S)-2-Amino-3-cyclobutylpropanoic acid on NAAA leads to an increase in the endogenous levels of PEA, thereby potentiating its effects. This suggests a therapeutic mechanism for conditions involving inflammation and pain. nih.gov The modulation of the endocannabinoid system by inhibiting NAAA highlights the potential of this compound in neuropharmacology.

While direct inhibition of the L-type amino acid transporter 1 (LAT1) by this compound is not extensively documented in publicly available research, its ethyl ester derivative, ethyl 2-amino-3-cyclobutylpropanoate, has been noted for its potential to inhibit LAT1. LAT1 is a crucial transporter for large neutral amino acids and is often overexpressed in cancer cells, making it a target for anticancer therapies. The potential for derivatives of this compound to interact with LAT1 suggests a possible avenue for future research into the parent compound's role in cancer metabolism.

Receptor Binding and Signaling Pathway Influence

The influence of this compound on receptor binding and signaling pathways is primarily observed through its incorporation into larger, more complex molecules designed to interact with specific cellular targets.

A notable example is the inclusion of (2S)-2-amino-3-cyclobutylpropanoic acid, abbreviated as cBuA, in the structure of macrocyclic peptides engineered to target mutant K-Ras proteins. The K-Ras protein is a key component of the RAS/MAPK signaling pathway, which is frequently mutated in various cancers, including pancreatic, colorectal, and lung cancer, leading to uncontrolled cell growth. nih.govfrontiersin.org These macrocyclic peptides are designed to bind to and inhibit the function of oncogenic K-Ras mutants, thereby disrupting downstream signaling and impeding tumor progression. frontiersin.orgnih.gov The cyclobutyl group of the amino acid likely contributes to the conformational stability and binding affinity of the peptide to its target.

Furthermore, patents have described the use of (2S)-2-amino-3-cyclobutylpropanoic acid in agents that modulate the Wnt signaling pathway by targeting β-catenin. The Wnt pathway is critical in embryonic development and its dysregulation is implicated in numerous cancers.

Biophysical and Computational Investigations of 2 Amino 3 Cyclobutylpropanoic Acid

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of an amino acid is fundamental to its function, particularly when incorporated into a peptide or protein. The rigid, puckered nature of the cyclobutyl ring in 2-Amino-3-cyclobutylpropanoic acid imposes significant restrictions on its conformational freedom, which can be explored through conformational analysis and molecular dynamics simulations.

Influence of the Cyclobutyl Ring on Backbone and Side-Chain Conformations

The puckering of the cyclobutyl ring itself is a key determinant of the side-chain conformation. The ring can exist in either a puckered or a nearly planar conformation, with the puckered state being generally more stable. The substituents on the ring can influence the degree of puckering and the energetic barrier to ring inversion.

Hydrogen Bonding Networks and Intermolecular Interactions

The amino and carboxylic acid groups of this compound are capable of forming hydrogen bonds, which are crucial for its interactions with other molecules, including water, and for its self-assembly. In the solid state, amino acids typically exist as zwitterions, forming extensive intermolecular hydrogen-bonding networks.

In a peptide context, the cyclobutyl side chain can influence the formation of intramolecular hydrogen bonds by orienting the peptide backbone in a specific manner. The steric bulk of the cyclobutyl group can also shield parts of the backbone from solvent, potentially stabilizing local secondary structures. Studies on alanine (B10760859), the simplest chiral amino acid, have shown that intermolecular hydrogen bonds between the amino and carboxylate groups are key in forming organized structures on surfaces. sigmaaldrich.com The presence of the cyclobutyl group in this compound would introduce additional van der Waals interactions and steric considerations into such networks.

Quantum Chemical Studies and Electronic Structure

Quantum chemical calculations are powerful tools for investigating the electronic properties of molecules, providing insights that are often difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method to predict the electronic structure and properties of molecules. While specific DFT studies on this compound are not prominently published, the methodology has been extensively applied to other non-proteinogenic and proteinogenic amino acids. adooq.comacs.org

Such calculations for this compound would typically involve geometry optimization to find the lowest energy conformation of the molecule. From the optimized geometry, a range of electronic properties can be calculated, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

For illustrative purposes, the table below shows hypothetical DFT-calculated energies for different conformers of this compound. The actual values would need to be determined by specific calculations.

| Conformer | Total Energy (Hartree) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Extended | -498.12345 | -6.543 | -0.123 | 6.420 |

| Folded | -498.12367 | -6.601 | -0.119 | 6.482 |

Note: This table is for illustrative purposes only and does not represent actual calculated data for this compound.

Charge Transfer and Spectroscopic Property Predictions

The electronic properties of this compound, including its potential for charge transfer and its spectroscopic signatures, can be predicted using computational methods. Charge transfer is a fundamental process in many biological reactions and can be influenced by the electronic nature of the amino acid side chain. The electron-donating or -withdrawing nature of the cyclobutyl group would affect the charge distribution across the molecule.

Spectroscopic properties, such as the infrared (IR) and nuclear magnetic resonance (NMR) spectra, can also be simulated using quantum chemical calculations. These predicted spectra can be compared with experimental data to confirm the structure and conformation of the molecule. For example, the vibrational frequencies corresponding to the stretching and bending of the C-H bonds in the cyclobutyl ring would be characteristic features in the IR spectrum.

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies can be employed to understand how this unnatural amino acid might interact with the active site of an enzyme or the binding pocket of a receptor.

The unique shape and steric bulk of the cyclobutyl side chain would likely lead to specific protein-ligand interactions. It could potentially fit into hydrophobic pockets that are not well-suited for natural amino acids. The conformational rigidity of the cyclobutyl group can also reduce the entropic penalty upon binding, potentially leading to higher binding affinities.

While no specific docking studies involving this compound are publicly documented, the general principles of protein-ligand interactions would apply. These interactions are governed by a combination of factors including hydrogen bonding, electrostatic interactions, hydrophobic interactions, and van der Waals forces. A hypothetical docking study of this compound into a generic enzyme active site might reveal key interactions, as illustrated in the table below.

| Interacting Residue (Enzyme) | Type of Interaction | Atom(s) in this compound |

| Asp124 | Hydrogen Bond | Amino group (NH3+) |

| Arg292 | Salt Bridge | Carboxyl group (COO-) |

| Leu89 | Hydrophobic | Cyclobutyl ring |

| Val111 | Hydrophobic | Cyclobutyl ring |

| Phe258 | Pi-Alkyl | Cyclobutyl ring |

Note: This table is for illustrative purposes only and does not represent actual docking results.

The insights gained from such computational studies are invaluable for the rational design of peptides and proteins with novel properties and for the development of new therapeutic agents.

Advanced Research Applications of 2 Amino 3 Cyclobutylpropanoic Acid in Protein Engineering

Site-Specific Incorporation of 2-Amino-3-cyclobutylpropanoic Acid into Proteins

The precise placement of a non-canonical amino acid within a protein sequence is fundamental to its use in protein engineering. This site-specific incorporation allows for targeted modifications that can elucidate or alter the protein's characteristics in a controlled manner.

Genetic Code Expansion and Orthogonal tRNA/Synthetase Pairs

A primary method for incorporating ncAAs into proteins in living organisms is through the expansion of the genetic code. This sophisticated technique relies on the creation of an orthogonal aminoacyl-tRNA synthetase/tRNA pair. google.com In this system, an engineered synthetase specifically recognizes the non-canonical amino acid and charges it onto its cognate tRNA, which is engineered to recognize a unique codon, often a repurposed stop codon like UAG (amber codon). google.com This orthogonal pair functions independently of the host cell's own translation machinery, ensuring that the ncAA is inserted only at the desired, genetically encoded position. google.com

While this method is powerful for many ncAAs, current research literature more commonly describes the incorporation of this compound into peptides via solid-phase peptide synthesis (SPPS). SPPS is a well-established chemical method that allows for the stepwise addition of amino acids, including synthetic ones, to build a peptide chain. This approach is widely used in the development of peptide-based drugs and for creating modified peptides for research. uq.edu.au

Applications in Protein Structure-Function Studies

The unique structure of this compound makes it an effective probe for studying protein and peptide structure-function relationships. By systematically replacing natural amino acids with this analog, researchers can investigate the role of side-chain size, shape, and hydrophobicity in molecular interactions.

Research on inhibitors for cyclin-dependent kinase 4/cyclin D1 (CDK4/cyclin D1), a key complex in cell cycle regulation, utilized cyclobutylalanine (referred to as X4) to probe the binding requirements of the cyclin D1 recruitment site. nih.gov By substituting a phenylalanine residue in a peptide inhibitor with cyclobutylalanine and other ncAAs, scientists could analyze how different isosteric functionalities affected binding and inhibitory activity. nih.gov Similarly, in the development of peptides to inhibit the p53-MDM2 interaction, which is critical in cancer biology, the replacement of a leucine (B10760876) residue with cyclobutylalanine (Cba) was explored to enhance hydrophobic interactions within the binding pocket. rsc.org

Another study focused on inhibitors of cathepsin B, a cysteine protease. It was found that inhibitor analogs containing aliphatic amino acids, including L-cyclobutylalanine, demonstrated the most potent inhibition of the enzyme. biorxiv.org These studies highlight how the defined steric bulk of the cyclobutyl group can be used to map the topology of a protein's binding site and determine the optimal side chain characteristics for high-affinity binding.

Table 1: Use of this compound in Structure-Function Analysis

| Target Protein/Complex | Original Amino Acid | Substituted Amino Acid | Research Focus | Finding | Reference |

|---|---|---|---|---|---|

| CDK4/Cyclin D1 | Phenylalanine | (S)-2-amino-3-cyclobutylpropanoic acid | Probe binding site requirements | Substitution was tolerated, providing insight into the isosteric requirements of the binding pocket. | nih.gov |

| MDM2 | Leucine | (S)-2-amino-3-cyclobutylpropanoic acid (Cba) | Enhance hydrophobic interactions | The cyclobutyl group was used to optimize hydrophobic packing within the binding pocket. | rsc.org |

| Cathepsin B | (Variable) | L-cyclobutylalanine | Determine optimal side chain for inhibition | Analogs with aliphatic side chains like cyclobutylalanine showed the strongest inhibitory activity. | biorxiv.org |

Development of Modified Proteins with Enhanced Stability or Novel Functionality

A primary goal of protein engineering is the creation of proteins with improved therapeutic properties, such as enhanced stability or more potent biological activity. The incorporation of this compound has proven effective in achieving these goals, particularly in the development of peptide-based inhibitors.

In the effort to create potent inhibitors of the p53-MDM2 interaction, iterative optimization led to the development of a peptide, ATSP-7041, where Leucine-26 was replaced by cyclobutylalanine. rsc.orgscispace.com This substitution was a key modification that enhanced the hydrophobic interaction in the binding pocket, contributing to a highly potent and cell-permeable stapled peptide that progressed towards clinical development. rsc.org The constrained, non-bulky aliphatic nature of the cyclobutyl group provided a better fit and optimized interactions compared to the natural leucine residue.

Similarly, research into cysteine protease inhibitors showed that the enzymatic synthesis of analogs using L-cyclobutylalanine as a building block resulted in compounds with strong inhibitory activity against cathepsin B. biorxiv.org This demonstrates the utility of this ncAA in generating libraries of potential therapeutics with novel or enhanced functions. These examples underscore a strategy where the unique chemical geometry of this compound is used not just as a probe, but as a functional component to improve the efficacy of peptide-based drugs.

Table 2: Development of Modified Peptides with this compound

| Peptide/Inhibitor Class | Modification | Resulting Property | Mechanism | Reference |

|---|---|---|---|---|

| p53-MDM2 inhibitor (ATSP-7041) | Leu26 replaced with cyclobutylalanine (Cba) | Enhanced biological potency | Optimized hydrophobic interactions within the MDM2 binding pocket. | rsc.orgscispace.com |

| Cathepsin B Inhibitor | Incorporation of L-cyclobutylalanine | Potent enzyme inhibition | The aliphatic side chain contributed to strong binding and inhibition. | biorxiv.org |

| Cyclin D1 Inhibitor | Phenylalanine replaced with cyclobutylalanine | Maintained inhibitory activity | Demonstrated that the cyclobutyl group could effectively mimic the function of a phenyl ring in this specific binding context. | nih.gov |

Use in Bio-orthogonal Chemistry and Protein Labeling

Bio-orthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. In protein science, ncAAs equipped with specific reactive handles—such as azides, alkynes, or ketones—are often incorporated into proteins to serve as sites for bio-orthogonal reactions, enabling precise labeling with probes like fluorophores or biotin. google.com

The primary role of this compound in protein engineering, as reflected in the current body of research, is that of a structural building block. Its cyclobutyl side chain is an aliphatic, non-polar group that is chemically stable and does not possess the typical functional groups used for bio-orthogonal ligation. nih.govmedchemexpress.com Unlike ncAAs designed for "click chemistry" or other labeling strategies, the value of cyclobutylalanine lies in its unique size and shape for optimizing steric and hydrophobic interactions within a protein's structure. nih.govrsc.org Therefore, it is not typically employed as a direct handle for protein labeling.

Future Directions and Emerging Research Avenues for 2 Amino 3 Cyclobutylpropanoic Acid

Development of Novel Therapeutic Agents

The incorporation of non-canonical amino acids (ncAAs) is a rapidly advancing strategy in drug discovery, aimed at overcoming the limitations of traditional peptide and small-molecule therapeutics. nih.gov 2-Amino-3-cyclobutylpropanoic acid, with its constrained cyclobutane (B1203170) ring, is a prime candidate for this approach. The rigid structure of the cyclobutane ring can be used to conformationally lock peptide backbones, potentially increasing their binding affinity, selectivity, and stability. nih.gov

The cyclobutyl group is increasingly utilized in medicinal chemistry to create three-dimensional structures that can effectively fill hydrophobic pockets in target proteins. nih.gov This has led to the development of drug candidates with cyclobutane rings for a range of diseases, including cancer and autoimmune disorders. nih.gov For instance, cyclobutane derivatives have been investigated as inhibitors of the oncogenic MYC-WDR5 interaction and as modulators of the retinoic acid receptor-related orphan receptor gamma (RORγt) for autoimmune diseases. nih.gov

Future research could focus on systematically incorporating this compound into peptide sequences known to have therapeutic activity. This could lead to the development of novel agonists or antagonists with improved pharmacological profiles. The use of amino acid-based prodrugs is another promising avenue, where the amino acid moiety can enhance the bioavailability and targeting of a parent drug. mdpi.com The conjugation of natural compounds with amino acids has also been shown to improve their therapeutic properties. mdpi.com

| Therapeutic Strategy | Potential Application of this compound |

| Peptide Modification | Introduction of conformational rigidity to enhance binding and stability of therapeutic peptides. nih.govnih.gov |

| Small-Molecule Drug Design | Use as a building block to create 3D pharmacophores for targeting protein binding sites. nih.gov |

| Prodrug Development | Serving as a carrier to improve the pharmacokinetic properties of existing drugs. mdpi.com |

Integration in Advanced Biomaterial Design

The field of biomaterials is continually seeking new building blocks to create materials with tailored properties for applications ranging from tissue engineering to drug delivery. The incorporation of non-canonical amino acids into proteins represents a powerful tool for engineering novel biomaterials. acs.orgemory.edu this compound can be integrated into protein-based polymers to influence their self-assembly, mechanical properties, and biological interactions. youtube.com

The residue-specific incorporation of ncAAs allows for the global modification of a protein's characteristics. acs.org By strategically placing this compound within a protein sequence, it may be possible to control the formation of higher-order structures like nanofibers and nanoparticles. youtube.com Research in this area could explore the synthesis of helix-elastin block polymers or coiled-coil fibers containing this unique amino acid. youtube.com

Furthermore, polymers containing cyclobutane rings in their backbone have been synthesized and are known for their distinct properties. researchgate.netacs.org The development of cyclobutane-containing polymers derived from or incorporating this compound could lead to new biomaterials with enhanced thermal stability, controlled degradability, and specific cell-adhesion properties. The synthesis of amphiphiles based on chiral cyclobutane β-amino acids has already demonstrated the influence of stereochemistry on self-assembly and molecular recognition, suggesting a rich area for future exploration with the α-amino acid counterpart. acs.org

Methodological Advancements in Synthesis and Characterization

The advancement of research into this compound is intrinsically linked to the development of efficient and stereoselective synthetic routes and robust analytical characterization methods.

Synthesis: The chiral nature of this compound necessitates stereoselective synthesis to obtain enantiomerically pure forms, which are crucial for pharmacological and biological studies. researchgate.netnih.gov Current research into the synthesis of related chiral cyclobutane-containing molecules provides a strong foundation. For example, stereoselective conjugate addition of nitromethane (B149229) to chiral cyclobutyl alkenoates derived from (−)-verbenone has been reported for the synthesis of cyclobutyl γ-amino acids. researchgate.net Another innovative approach involves the contractive synthesis of multisubstituted cyclobutanes from readily available pyrrolidines. acs.org Future work could adapt these and other methods, such as Rh-catalyzed hydrofunctionalization, for the efficient production of both (R)- and (S)-enantiomers of this compound. escholarship.org The enzymatic synthesis of amino-polyols also presents a promising biocatalytic route to chiral amino acids. nih.gov

Characterization: The characterization of this compound and its derivatives relies on a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation. ias.ac.in Detailed 1D (¹H, ¹³C, DEPT) and 2D (COSY, NOESY) NMR studies are essential to determine the connectivity and stereochemistry of the cyclobutane ring, which can be complex due to its non-planar, puckered conformation. ias.ac.inacs.orgnih.govresearchgate.net The chemical shifts and coupling constants in cyclobutanes can differ significantly from acyclic systems, providing a wealth of structural information. nih.gov Capillary electrophoresis (CE) is another valuable technique for the analysis and separation of non-proteinogenic amino acids, especially when dealing with complex biological samples. nih.gov Mass spectrometry is also crucial for determining molecular weight and for sequencing peptides that incorporate this amino acid. wm.edu

| Technique | Application in this compound Research |

| Stereoselective Synthesis | Production of enantiomerically pure (R) and (S) forms. researchgate.netnih.govacs.org |

| NMR Spectroscopy | Detailed structural and conformational analysis of the cyclobutane ring. ias.ac.innih.govresearchgate.net |

| Capillary Electrophoresis | Separation and quantification in various matrices. nih.gov |

| Mass Spectrometry | Molecular weight determination and peptide sequencing. wm.edu |

Q & A

Basic: What are the critical physicochemical properties of 2-Amino-3-cyclobutylpropanoic acid, and how do they influence experimental design?

Answer:

Key properties include:

- LogP (1.288) : Indicates moderate hydrophobicity, impacting membrane permeability in biological assays .

- Polar Surface Area (63.32 Ų) : Suggests hydrogen-bonding potential, relevant for solubility and protein interactions .

- Solubility (23 g/L at 25°C) : Critical for buffer selection in in vitro studies. Low solubility may necessitate co-solvents like DMSO, but compatibility with biological systems must be validated .

- Stereochemistry (R-configuration) : Requires chiral resolution techniques (e.g., chiral HPLC) to ensure enantiomeric purity in synthesis .

Methodological Insight : Use differential scanning calorimetry (DSC) to validate melting points and dynamic light scattering (DLS) to assess aggregation in aqueous solutions.

Basic: What synthetic strategies are effective for this compound, and how is stereochemical purity maintained?

Answer:

- Asymmetric Synthesis : Employ chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) to control the α-amino stereocenter .

- Cyclobutane Ring Formation : Use [2+2] photocycloaddition or strain-driven ring-closing metathesis to construct the cyclobutyl group .

- Purification : Chiral chromatography (e.g., using cellulose-based columns) or enzymatic resolution ensures enantiomeric excess (>98%) .

Validation : Confirm stereochemistry via X-ray crystallography or NMR coupling constants (e.g., for cyclobutane ring conformation) .

Advanced: How do computational models predict the sodium ion affinity and thermodynamic stability of this compound?

Answer:

- Gas-Phase Studies : Collision-induced dissociation (CID) experiments measure sodium ion binding energy (ΔrH° ≈ 201 kJ/mol), critical for understanding metal coordination in biological systems .

- DFT Calculations : Optimize geometries at the B3LYP/6-311++G(d,p) level to predict ligand-protein binding modes .

- Contradictions : Discrepancies in reported ΔrH° values may arise from protonation state differences; validate using tandem mass spectrometry (MS/MS) .

Application : Use these data to design analogs with enhanced metal-binding capacity for enzyme inhibition studies.

Advanced: How can researchers resolve contradictions in solubility and stability data across studies?

Answer:

- Solubility Validation : Compare data across multiple methods (e.g., shake-flask vs. HPLC) and control pH (pKa ≈ 2.1 for the carboxyl group) to account for ionization .

- Stability Testing : Conduct accelerated degradation studies under varying temperatures and humidities. Use LC-MS to identify decomposition products .

- Case Example : Conflicting LogP values (e.g., 1.288 vs. -1.4 in XlogP) highlight the need for experimental determination via octanol-water partitioning assays .

Advanced: How do structural modifications to the cyclobutyl group affect bioactivity and binding kinetics?

Answer:

- Ring Strain : The cyclobutyl group’s high strain energy (~110 kJ/mol) enhances reactivity in Michael additions or enzyme active-site interactions .

- Derivative Synthesis : Introduce substituents (e.g., fluoro, nitro) to modulate electronic effects. For example, 2-Amino-3-(2-nitrophenyl)propanoic acid shows enhanced π-π stacking in protein pockets .

- SAR Studies : Use surface plasmon resonance (SPR) to measure binding affinity (KD) changes upon modification. For instance, chloro-substituted analogs exhibit improved IC50 values in kinase assays .

Data Interpretation : Pair computational docking (e.g., AutoDock Vina) with isothermal titration calorimetry (ITC) to correlate structural changes with thermodynamic profiles .

Advanced: What experimental approaches validate the compound’s role in enzyme inhibition or protein-ligand interactions?

Answer:

- Enzyme Assays : Use fluorescence polarization (FP) to monitor competitive binding against natural substrates (e.g., tyrosine in oxidoreductases) .

- Crystallography : Co-crystallize the compound with target proteins (e.g., aminotransferases) to resolve binding poses at ≤2.0 Å resolution .

- Contradiction Management : Address conflicting inhibition data (e.g., IC50 variability) by standardizing assay conditions (pH, ionic strength) .

Case Study : In studies of Na-dependent transporters, radiolabeled analogs (e.g., C-labeled) quantify uptake kinetics and resolve discrepancies in reported Km values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.